4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-7(2)4-9(3)11-6-8(5-10)12-9/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIIELOLZIKGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(OCC(O1)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-(2-methylpropyl)-1,3-dioxolane with chloromethylating agents such as chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemical Reactions and Mechanism of Action
4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane can undergo various chemical reactions:
- Substitution Reactions : The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the formation of azides or thiocyanates.
- Oxidation Reactions : Under certain conditions, it can be oxidized to form alcohols or carboxylic acids.
- Reduction Reactions : The compound can also be reduced to yield corresponding methyl derivatives.
The mechanism of action primarily revolves around the reactivity of the chloromethyl group, which facilitates covalent bonding with nucleophiles in biological molecules, potentially altering their functions.
Organic Synthesis
4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to be incorporated into various synthetic pathways for the development of pharmaceuticals and other chemical products.
Medicinal Chemistry
This compound has been explored as a precursor for developing pharmaceutical agents. Its ability to undergo nucleophilic substitution makes it a valuable building block for synthesizing biologically active compounds that may have therapeutic applications.
Material Science
In material science, the compound is utilized in preparing polymers and resins that exhibit specific properties. Its chemical structure allows for modifications that can enhance material characteristics such as durability and reactivity.
Biological Studies
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives containing chloromethyl groups exhibit significant antibacterial activity against Gram-positive bacteria.
- Cytotoxicity Assessments : In vitro studies suggest that this compound induces cytotoxic effects on certain cancer cell lines by forming reactive intermediates that interact with cellular macromolecules.
Case Studies and Research Findings
-
Antimicrobial Activity
- A study investigated various dioxolane derivatives, including this compound, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) :
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
-
Cytotoxicity Assessments
- In vitro evaluations demonstrated that the compound can induce apoptosis in cancer cell lines.
- Effective Concentrations (EC50) :
Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HepG2 (Liver) 8.7
-
Drug Development
- As an intermediate in pharmaceutical synthesis, modifications to the chloromethyl group have been linked to enhanced pharmacokinetic properties in preclinical models.
Toxicological Considerations
While exploring its biological activity, it is essential to consider the safety profile of 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane. Toxicological studies indicate potential skin irritation and respiratory issues upon high-concentration exposure. Comprehensive risk assessments should guide occupational exposure limits to ensure safe handling practices.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially altering their function. The dioxolane ring structure may also contribute to its stability and reactivity under different conditions.
Comparison with Similar Compounds
Key Observations :
- The chloromethyl group in the target compound may confer higher polarity and reactivity compared to brominated or fluorinated analogs.
Alkyl-Substituted 1,3-Dioxolanes
Alkyl-substituted derivatives are often used as solvents or flavoring agents:
Key Observations :
- The target compound’s chloromethyl group distinguishes it from non-halogenated alkyl analogs, likely increasing its toxicity and requiring stricter handling protocols .
Hydroxymethyl and Other Functionalized Derivatives
Functional groups like hydroxymethyl expand utility in synthesis:
Key Observations :
- Replacement of hydroxymethyl with chloromethyl in the target compound may enhance electrophilicity, enabling nucleophilic substitution reactions.
Biological Activity
4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane, with the CAS number 57840-71-8, is a compound of interest in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals and other chemical products.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClO₂ |
| Molecular Weight | 178.656 g/mol |
| Density | 1.016 g/cm³ |
| Boiling Point | 214.7 °C |
| Flash Point | 64.4 °C |
Synthesis
The synthesis of this compound typically involves chloromethylation reactions, where dioxolane derivatives react with chloromethylating agents like chloromethyl methyl ether (CMME) in the presence of Lewis acid catalysts under controlled conditions. This method allows for high yields and purity, essential for subsequent biological studies.
The biological activity of 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane is primarily attributed to its chloromethyl group, which can undergo nucleophilic substitution reactions. This reactivity enables the compound to form covalent bonds with various biomolecules, potentially altering their biological functions. The dioxolane ring structure may also contribute to its stability and reactivity under physiological conditions.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial potential of various dioxolane derivatives, including 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane. Results indicated that compounds with chloromethyl groups exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
- Cytotoxicity Assessments : In vitro studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the formation of reactive intermediates that interact with cellular macromolecules, leading to apoptosis. Further research is needed to elucidate the specific pathways involved .
- Drug Development : As an intermediate in the synthesis of pharmaceutical compounds, this dioxolane derivative has been explored for its role in creating prodrugs that enhance bioavailability and therapeutic efficacy. For instance, modifications of the chloromethyl group have been linked to improved pharmacokinetic properties in preclinical models .
Toxicological Considerations
While exploring the biological activity of 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane, it is crucial to assess its safety profile. Toxicological studies indicate that exposure to high concentrations may lead to skin irritation and respiratory issues upon inhalation or dermal contact. Occupational exposure limits (OELs) should be established based on comprehensive risk assessments to ensure safe handling in laboratory and industrial settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane, and what are their yield optimization strategies?
- Methodological Answer : Synthesis often involves cyclization of chlorinated precursors with diols under acid catalysis. For example, analogous dioxolane derivatives are synthesized via nucleophilic substitution or condensation reactions using chloromethyl intermediates (e.g., 2-(chloromethyl)-2-phenyl-1,3-dioxolane synthesis via acid-catalyzed cyclization of chlorinated aldehydes with diols) . Yield optimization can be achieved by controlling reaction time (e.g., 24–48 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 diol:chloro precursor). Solvent selection (e.g., toluene for azeotropic water removal) and catalyst loading (e.g., 5 mol% p-toluenesulfonic acid) are critical parameters .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are primary tools. For instance, the chloromethyl group (-CH₂Cl) typically resonates at δ 3.8–4.2 ppm (¹H) and δ 45–50 ppm (¹³C). Contradictions in peak assignments (e.g., overlapping signals from methyl and isobutyl groups) can be resolved via 2D techniques (HSQC, HMBC) .
- GC-MS : Used to confirm purity and detect byproducts (e.g., unreacted precursors or dehydration byproducts). Cross-referencing with high-resolution mass spectrometry (HRMS) ensures accurate molecular ion identification .
- IR : The C-O-C stretch of the dioxolane ring appears at 1050–1150 cm⁻¹, while C-Cl stretches are observed at 600–700 cm⁻¹ .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses due to potential hydrolysis .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is required due to the compound’s reactivity .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Studies : Model transition states and intermediates for key reactions (e.g., cyclization or nucleophilic substitution). For example, Gaussian or ORCA software can calculate activation energies for chloromethyl group reactivity .
- Solvent Effects : Use COSMO-RS to simulate solvent interactions and predict reaction pathways in polar vs. nonpolar media .
- Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .
Q. What strategies resolve contradictions in catalytic activity data during this compound’s use as a synthetic intermediate?
- Methodological Answer :
- Factorial Design : Apply 2³ factorial experiments to isolate variables (catalyst type, temperature, solvent) and identify interactions causing data variability .
- Cross-Validation : Replicate experiments using alternative catalysts (e.g., Lewis acids vs. Brønsted acids) and compare yields/kinetics .
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and catalyst deactivation pathways .
Q. How can membrane separation technologies improve purification of this compound from reaction mixtures?
- Methodological Answer :
- Nanofiltration : Use membranes with MWCO 200–300 Da to separate the target compound (MW ~206 g/mol) from smaller byproducts (e.g., HCl, unreacted diols) .
- Optimization : Adjust transmembrane pressure (3–5 bar) and solvent polarity (e.g., ethyl acetate vs. hexane) to enhance selectivity. Validate purity via HPLC .
Key Research Gaps and Future Directions
- Mechanistic Ambiguities : The role of steric hindrance from the 2-methylpropyl group in reaction kinetics requires further DFT/experimental synergy .
- Green Chemistry : Explore biocatalysts (e.g., lipases) for solvent-free synthesis to reduce environmental impact .
- Process Automation : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for real-time optimization of reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
